methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate
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Overview
Description
methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is a complex organic compound featuring a unique structure that combines an adamantane core with a furan and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the adamantane core, followed by the introduction of the furan and pyrazole groups through a series of reactions such as nucleophilic substitution, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The adamantane core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved bioavailability and target specificity.
Industry
In industrial applications, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate involves its interaction with specific molecular targets. The furan and pyrazole moieties can bind to enzymes or receptors, modulating their activity. The adamantane core provides structural stability and enhances the compound’s ability to penetrate biological membranes. Pathways involved in its mechanism of action include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
methyl 3-[3-(furan-2-yl)-1H-pyrazole-5-amido]adamantane-1-carboxylate: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.
Furan-containing compounds: Similar to furan derivatives used in organic synthesis and medicinal chemistry.
Pyrazole-containing compounds: Similar to pyrazole derivatives used as anti-inflammatory and anticancer agents.
Uniqueness
The uniqueness of this compound lies in its combination of an adamantane core with furan and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3-[[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]amino]adamantane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-18(25)19-7-12-5-13(8-19)10-20(9-12,11-19)21-17(24)15-6-14(22-23-15)16-3-2-4-27-16/h2-4,6,12-13H,5,7-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWXWTFQFASTCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=NNC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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